[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
CAS No.: 1803561-34-3
Cat. No.: VC3027658
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803561-34-3 |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | [3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O.ClH/c1-8-3-4-10(5-9(8)2)12-6-11(7-13)15-14-12;/h3-5,11H,6-7,13H2,1-2H3;1H |
| Standard InChI Key | UQAZNNGCGLYRKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(C2)CN)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(C2)CN)C.Cl |
Introduction
The compound “[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride” is a synthetic organic molecule with potential applications in pharmaceutical and chemical research. It is classified as a hydrochloride salt of a methanamine derivative containing an oxazoline ring. This article explores its molecular structure, physical and chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound typically involves the formation of the oxazoline ring through cyclization reactions between nitriles and amino alcohols. The final step involves the introduction of the methanamine group followed by conversion to the hydrochloride salt.
Potential Applications
Although specific biological or industrial applications for this compound are not explicitly documented in current literature, its structural features suggest the following possibilities:
-
Pharmaceutical Research:
-
The presence of the oxazoline ring and amine functionality makes it a candidate for drug discovery programs targeting enzyme inhibition or receptor modulation.
-
Similar compounds have been studied for anticancer and antimicrobial activities due to their ability to interact with biological macromolecules .
-
-
Chemical Intermediates:
-
The compound could serve as an intermediate in synthesizing more complex molecules with potential therapeutic properties.
-
Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
-
Oxazoline Ring: Known for stability under mild conditions but can undergo hydrolysis under acidic or basic environments.
-
Methanamine Group: Provides nucleophilicity, allowing participation in substitution or addition reactions.
Safety and Handling
As with many organic compounds containing amines and salts:
-
Toxicity: Likely low but should be handled with standard laboratory precautions.
-
Storage: Should be stored in a cool, dry place away from strong oxidizing agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume